3-Nitrophthalonitrile
Overview
Description
3-Nitrophthalonitrile is a compound with the molecular formula C8H3N3O2 . It is used as an intermediate in the manufacture of pharmaceuticals, chemicals, dyestuff, and phthalocyanine blue pigments . It is also a useful dye for biological research purposes .
Synthesis Analysis
The synthesis of 3-nitrophthalonitrile starts with the nitration in position 3 of phthalimide followed by the formation of 3-nitrophthalamide. Then dehydration by thionyl chloride in N, N-dimethylformamide leads to 3-nitrophthalonitrile . Another method involves synthesizing 3-nitrophthalonitrile from phthalic anhydride through 5 steps: nitration, dehydration, ammoiation, aminolysis, and dehydration .
Molecular Structure Analysis
The molecular structure of 3-Nitrophthalonitrile has been studied using various techniques such as FT-IR, 1H-NMR, 13C-NMR, and X-ray single crystal diffraction . The molecular weight of 3-Nitrophthalonitrile is 173.128 Da .
Chemical Reactions Analysis
Phthalonitriles, including 3-Nitrophthalonitrile, are essential building blocks for the synthesis of phthalocyanines . They can be used as starting materials in various chemical reactions .
Physical And Chemical Properties Analysis
3-Nitrophthalonitrile has a density of 1.4±0.1 g/cm³, a boiling point of 386.1±37.0 °C at 760 mmHg, and a flash point of 187.3±26.5 °C . It has 5 H bond acceptors, 0 H bond donors, and 3 freely rotating bonds .
Scientific Research Applications
Structural Analysis and Reactivity Studies
Specific Scientific Field
Application Summary
3-Nitrophthalonitrile is used in the investigation of structural properties using spectral techniques such as FT-IR, 1H-NMR, 13C-NMR, X-ray single crystal diffraction .
Methods of Application
The quantum chemical computational calculations were realized with DFT/B3LYP method and 6-311G(d,p) basis set. Results of the spectral analysis were compared with theoretical molecular geometry parameters, vibrational frequencies, and chemical shift values .
Results or Outcomes
Some global reactivity structure parameters of the 3-nitrophthalonitrile were examined using the same method and basis set .
Synthesis of Organic Dyes and Pigment Intermediates
Specific Scientific Field
Application Summary
3-Nitrophthalonitrile can be used to synthesize a variety of important organic dyes and pigment intermediates .
Methods of Application
The solubility of 3-nitrophthalonitrile in 12 pure solvents was investigated through experiment over a temperature range of 278.15-323.15 K under ambient pressure .
Results or Outcomes
The mole fraction solubility of 3-nitrophthalonitrile in above solvents increased as the temperature increased .
Biological Research and Manufacturing
Specific Scientific Field
Application Summary
3-Nitrophthalonitrile is a useful dye for biological research purposes. It is used as an intermediate in the manufacture of pharmaceuticals, chemicals, dyestuff and phthalocyanine blue pigments .
Methods of Application
Not specified.
Results or Outcomes
Synthesis of 3-Alkoxyphthalonitrile
Application Summary
3-Nitrophthalonitrile can be used to synthesize 3-alkoxyphthalonitrile .
Methods of Application
3-Nitrophthalonitrile is reacted with an alcohol in the presence of a basic catalyst (e.g., sodium hydrate) dispersed into a mixture of an alcohol with an aprotic polar solvent (e.g., DMF) at <=25 deg.C .
Results or Outcomes
This method allows for the simple and safe obtainment of a corresponding 3-alkoxyphthalonitrile in high yield and high purity .
Preparation of Diamine-Functional Bisphthalonitrile Resins
Specific Scientific Field
Application Summary
3-Nitrophthalonitrile is used in the synthesis of diamine-functional bisphthalonitrile resins .
Methods of Application
Two types of new bisphthalonitrile resins containing diamino groups were synthesized from 2,2’-bis (3-amino-4-hydroxylphenyl)propane and 3-nitrophthalonitrile/4-nitrophthalonitrile by nucleophilic substitution .
Results or Outcomes
The synthesized diamine-functional bisphthalonitriles showed self-catalyzed curing behavior and high thermal stability . The glass transition temperature (Tg) above 400 °C has been observed for both polymers .
Synthesis of General Utility Synthetic Precursor
Application Summary
3-Nitrophthalonitrile can be used as a synthetic precursor of general utility .
Methods of Application
The oldest reported synthesis of 3-nitrophthalonitrile is described in a patent for a one-pot, multi-step synthesis . That work described the conversion of 3-nitrophthalic anhydride to the diamide derivative followed by dehydration to 3-nitrophthalonitrile using phosphorous oxychloride . Some researchers developed a step-wise method which consists of preparing the phthalimide, converting it to the phthalimide, and dehydrating to the phthalonitrile .
Results or Outcomes
Using this procedure, they have achieved an efficient yield (>80%) and presenting a detailed characterization of 3-nitrophthalonitrile .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-nitrobenzene-1,2-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3N3O2/c9-4-6-2-1-3-8(11(12)13)7(6)5-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJZIZFCQFZDHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073531 | |
Record name | 1,2-Benzenedicarbonitrile, 3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5073531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitrophthalonitrile | |
CAS RN |
51762-67-5 | |
Record name | 3-Nitrophthalonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51762-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzenedicarbonitrile, 3-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051762675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenedicarbonitrile, 3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5073531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Nitrophthalonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.246 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-Benzenedicarbonitrile, 3-nitro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.385 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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